molecular formula C17H26N2O4 B1439962 Vildagliptin Carboxylic Acid Metabolite CAS No. 565453-40-9

Vildagliptin Carboxylic Acid Metabolite

Cat. No.: B1439962
CAS No.: 565453-40-9
M. Wt: 322.4 g/mol
InChI Key: KWZNLUFQUDQQJU-FBXIQOIYSA-N
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

Vildagliptin Carboxylic Acid Metabolite plays a significant role in biochemical reactions, particularly in the inhibition of the DPP-4 enzyme. This enzyme is responsible for the degradation of incretin hormones, which are involved in the regulation of glucose homeostasis. By inhibiting DPP-4, this compound increases the levels of active incretin hormones, thereby enhancing insulin secretion and reducing glucagon release in a glucose-dependent manner . The interaction between this compound and DPP-4 is characterized by the formation of a covalent bond, which leads to the prolonged inhibition of the enzyme .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In pancreatic beta cells, it enhances insulin secretion by increasing the levels of active incretin hormones . This metabolite also affects alpha cells by reducing glucagon release, which helps in lowering blood glucose levels . Additionally, this compound influences cell signaling pathways, such as the cyclic adenosine monophosphate (cAMP) pathway, which plays a crucial role in the regulation of insulin and glucagon secretion . Furthermore, it impacts gene expression related to glucose metabolism and insulin sensitivity .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the DPP-4 enzyme. The metabolite binds to the active site of DPP-4, forming a covalent bond with the serine residue in the enzyme’s catalytic site . This binding inhibits the enzyme’s activity, preventing the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) . As a result, the levels of these hormones increase, leading to enhanced insulin secretion and reduced glucagon release . Additionally, this compound may influence other molecular targets involved in glucose metabolism and insulin signaling .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability of the metabolite is influenced by various factors, including pH, temperature, and the presence of other biomolecules . Studies have shown that this compound remains stable under physiological conditions, with minimal degradation over extended periods . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating sustained inhibition of DPP-4 activity and prolonged enhancement of incretin hormone levels .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the metabolite effectively inhibits DPP-4 activity, leading to increased levels of active incretin hormones and improved glucose homeostasis . At higher doses, potential toxic or adverse effects may be observed, including gastrointestinal disturbances and alterations in liver enzyme levels . Threshold effects have been identified, indicating that there is an optimal dosage range for achieving therapeutic benefits while minimizing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. The primary pathway is the hydrolysis of the nitrile group in vildagliptin, catalyzed by dipeptidyl peptidases . This reaction results in the formation of the carboxylic acid metabolite, which is further metabolized and excreted . The metabolite interacts with various enzymes and cofactors involved in glucose metabolism, including DPP-4, GLP-1, and GIP . These interactions influence metabolic flux and the levels of other metabolites involved in glucose homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The metabolite is primarily transported via organic anion transporters, such as organic anion transporter 3 (OAT3), which facilitate its uptake into cells . Once inside the cells, this compound is distributed to various tissues, including the liver, kidneys, and pancreas . The localization and accumulation of the metabolite in these tissues are influenced by its interactions with transporters and binding proteins .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The metabolite is primarily localized in the cytoplasm, where it interacts with DPP-4 and other biomolecules involved in glucose metabolism . Targeting signals and post-translational modifications may direct the metabolite to specific compartments or organelles within the cells . These localization patterns influence the metabolite’s ability to inhibit DPP-4 activity and regulate glucose homeostasis .

Chemical Reactions Analysis

Types of Reactions

Vildagliptin Carboxylic Acid Metabolite undergoes various chemical reactions, including:

    Hydrolysis: The primary reaction leading to its formation from Vildagliptin.

    Oxidation and Reduction: These reactions can occur under specific conditions, altering the chemical structure of the metabolite.

    Substitution: The metabolite can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include water for hydrolysis, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The conditions vary depending on the desired reaction and product.

Major Products

The major product formed from the hydrolysis of Vildagliptin is the this compound itself . Other products can be formed depending on the specific reactions and conditions applied.

Scientific Research Applications

Vildagliptin Carboxylic Acid Metabolite has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Sitagliptin Carboxylic Acid Metabolite: Another DPP-4 inhibitor metabolite with similar pharmacological properties.

    Saxagliptin Carboxylic Acid Metabolite: Similar in its mechanism of action and use in diabetes treatment.

Uniqueness

Vildagliptin Carboxylic Acid Metabolite is unique due to its specific interaction with DPP-4 and its pharmacokinetic profile. It has a distinct metabolic pathway and is studied for its specific effects on glucose regulation and insulin secretion .

Properties

IUPAC Name

(2S)-1-[2-[(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O4/c20-14(19-3-1-2-13(19)15(21)22)9-18-16-5-11-4-12(6-16)8-17(23,7-11)10-16/h11-13,18,23H,1-10H2,(H,21,22)/t11?,12?,13-,16?,17?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWZNLUFQUDQQJU-FBXIQOIYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)CNC23CC4CC(C2)CC(C4)(C3)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)CNC23CC4CC(C2)CC(C4)(C3)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30676196
Record name N-(3-Hydroxytricyclo[3.3.1.1~3,7~]decan-1-yl)glycyl-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30676196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

565453-40-9
Record name L-Proline, N-(3-hydroxytricyclo(3.3.1.13,7)dec-1-yl)glycyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0565453409
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(3-Hydroxytricyclo[3.3.1.1~3,7~]decan-1-yl)glycyl-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30676196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-PROLINE, N-(3-HYDROXYTRICYCLO(3.3.1.13,7)DEC-1-YL)GLYCYL-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TF6NS92SLH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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